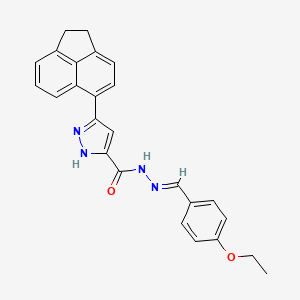
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide is a complex organic compound with the molecular formula C25H22N4O2 It is a derivative of pyrazole and acenaphthene, featuring a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of acenaphthene with hydrazine hydrate under acidic conditions to form the pyrazole derivative.
Carboxylation: The pyrazole derivative is then carboxylated using carbon dioxide in the presence of a base such as sodium hydroxide.
Hydrazide formation: The carboxylic acid group is converted to a hydrazide by reacting with hydrazine.
Benzylidene formation: Finally, the hydrazide is reacted with 4-ethoxybenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces hydrazine derivatives.
Substitution: Produces substituted benzylidene derivatives.
Scientific Research Applications
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The hydrazide group is particularly reactive, allowing it to form covalent bonds with target proteins, thereby inhibiting their function. Pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-methoxy-benzylidene)hydrazide
- 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-chloro-benzylidene)hydrazide
- 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-fluoro-benzylidene)hydrazide
Uniqueness
The uniqueness of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide lies in its ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C25H22N4O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-2-31-19-11-6-16(7-12-19)15-26-29-25(30)23-14-22(27-28-23)20-13-10-18-9-8-17-4-3-5-21(20)24(17)18/h3-7,10-15H,2,8-9H2,1H3,(H,27,28)(H,29,30)/b26-15+ |
InChI Key |
MVRKKOSWOGTKMQ-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


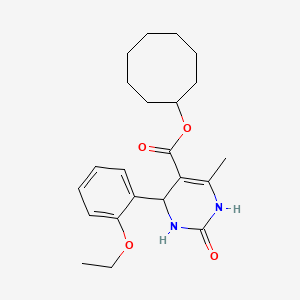
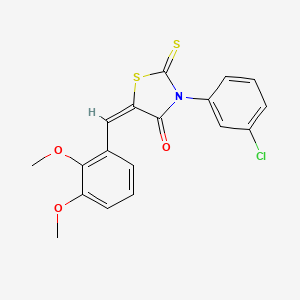
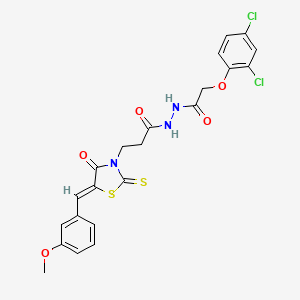
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696888.png)
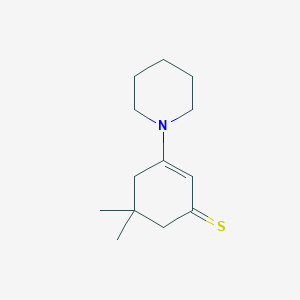
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B11696894.png)
![4-tert-butyl-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11696905.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11696908.png)
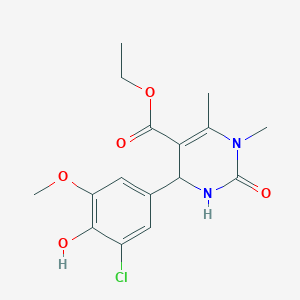
![butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate](/img/structure/B11696913.png)
![Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696919.png)
![17-(5-Acetyl-2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11696925.png)
![ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B11696939.png)
![Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11696945.png)
